molecular formula C23H19ClN4O2 B2365455 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 118018-41-0

1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2365455
CAS No.: 118018-41-0
M. Wt: 418.88
InChI Key: NKXJTSZBOBZLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of several major diseases. In neuroscience research, this compound is a valuable tool for investigating the role of GSK-3β in tau hyperphosphorylation , a key event in the formation of neurofibrillary tangles in Alzheimer's disease and other tauopathies. By inhibiting GSK-3β, researchers can probe its function in neuronal apoptosis and synaptic plasticity. In the field of oncology, this inhibitor is used to study the canonical Wnt/β-catenin signaling pathway, where GSK-3β acts as a key negative regulator. Inhibition of GSK-3β leads to the stabilization and subsequent nuclear translocation of β-catenin, activating transcription of genes involved in cell proliferation and survival. This mechanism is crucial for research into cancers with dysregulated Wnt signaling, such as colorectal carcinomas . The unique benzodiazepinone scaffold of this inhibitor provides a distinct pharmacological profile for elucidating the complex signaling networks governed by GSK-3β, making it an essential compound for fundamental biochemical and target discovery research.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c1-28-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)26-21(22(28)29)27-23(30)25-17-13-11-16(24)12-14-17/h2-14,21H,1H3,(H2,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXJTSZBOBZLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H18ClN4O2C_{24}H_{18}ClN_{4}O_{2} with a molecular weight of approximately 486.88 g/mol. Its structure includes a benzodiazepine core, which is often associated with various biological activities.

The biological activity of this compound can be attributed to its interaction with several biological targets:

1. GABA Receptor Modulation
Benzodiazepines are known for their ability to modulate GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission. This action leads to anxiolytic, sedative, and anticonvulsant effects.

2. Antitumor Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range .

3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Certain analogs exhibited promising antibacterial properties with minimum inhibitory concentrations (MICs) below 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitumorMCF-7 (breast cancer)2.15 µM
AntitumorA549 (lung cancer)5 µM
AntibacterialS. aureus2 µg/mL
AntibacterialE. coli16 µg/mL
AntifungalC. glabrata10 µg/mL

Case Study 1: Antitumor Activity

In a study conducted by Elumalai et al., the compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The results indicated that the presence of electron-donating groups enhanced the potency of the compound against MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study reported that specific modifications to the benzodiazepine structure improved its antibacterial efficacy significantly .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodiazepines, including 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, exhibit anticancer properties. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations .

CNS Activity

Benzodiazepines are well-known for their effects on the central nervous system (CNS). The compound under discussion has been investigated for its potential as an anxiolytic agent. Its mechanism may involve modulation of GABA receptors, which play a crucial role in anxiety and mood regulation. Experimental studies have indicated that it can produce anxiolytic-like effects in animal models .

Synthesis and Derivatives

The synthesis of 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzodiazepin-3-yl)urea typically involves multi-step processes that incorporate various reagents and conditions to achieve the desired structure. The compound can also serve as a precursor for synthesizing other derivatives with enhanced pharmacological properties. For example, modifications to the phenyl groups or alterations in the urea moiety can lead to compounds with improved selectivity or potency against specific biological targets .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized a series of benzodiazepine derivatives based on the structure of 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzodiazepin-3-yl)urea. The derivatives were tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated that certain modifications led to increased cytotoxicity compared to the parent compound. The study concluded that these derivatives could be potential leads for developing new anticancer agents .

Case Study 2: CNS Effects

Another research effort focused on assessing the CNS effects of the compound through behavioral studies in rodents. The results demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by established tests such as the elevated plus maze and open field test. These findings suggest that 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzodiazepin-3-yl)urea may have therapeutic potential as an anxiolytic drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

The aryl group on the urea moiety significantly influences pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight (g/mol) Key Features References
1-(4-Chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 4-Chlorophenyl ~402–412 Moderate CCK-B inhibition (IC50: 22–81 nM); chlorine enhances electronegativity
1-(3-Chloro-4-fluorophenyl)-3-[...]urea (Compound 2k) 3-Chloro-4-fluorophenyl 762.2 Higher molecular weight due to extended thiazole and piperazine substituents; NMR data suggests conformational rigidity
1-(3-Methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 3-Methylphenyl 412.49 Methyl group increases hydrophobicity; enantiomeric forms (R/S) may alter receptor selectivity
1-(2-Fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2-Fluorophenyl 402.44 Fluorine improves metabolic stability compared to chlorine; lower molecular weight
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,4-Dimethylphenyl 412.49 Steric hindrance from methyl groups may reduce binding affinity; InChIKey reflects structural uniqueness
1-(3-Acetylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 3-Acetylphenyl ~450 (estimated) Acetyl group introduces electron-withdrawing effects; potential for hydrogen bonding
Key Observations:
  • Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding via dipole interactions, as seen in the 4-chlorophenyl and 2-fluorophenyl analogs .
  • Hydrophobic substituents (e.g., methyl, dimethyl) improve membrane permeability but may reduce solubility and alter pharmacokinetics .
  • Steric effects from bulkier groups (e.g., dimethylphenyl) could hinder receptor access, though specific activity data for these analogs is lacking in the evidence .

Modifications to the Benzodiazepine Core

Variations in the benzodiazepine scaffold also impact activity:

Compound Core Modification Key Features References
1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-[...]urea Cyclohexyl substitution at position 5 Increased steric bulk; potential for improved CNS penetration due to lipophilicity
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-[...]urea Pyridinyl and dimethylbutyl groups Extended pharmacokinetic profile; pyridine may enhance solubility
Key Observations:
  • Heterocyclic substitutions (e.g., pyridine) improve solubility and bioavailability .

Research Findings and Implications

  • CCK-B Receptor Selectivity : The 4-chlorophenyl analog’s IC50 values (22–81 nM) suggest moderate potency, though analogs with optimized substituents (e.g., fluorine for metabolic stability) may offer superior profiles .
  • Synthetic Accessibility : Radioiodination methods for benzodiazepine ureas (e.g., ) highlight their utility in tracer studies, enabling receptor mapping .
  • Enantiomeric Differences : The (R)- and (S)-isomers of 3-methylphenyl analogs () underscore the importance of stereochemistry in drug design .

Preparation Methods

Retrosynthetic Analysis

The synthesis of 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can be approached through several retrosynthetic pathways. The most common disconnection involves the formation of the urea linkage between the 3-amino-1,4-benzodiazepine scaffold and the 4-chlorophenyl moiety. This approach requires two primary building blocks: (a) 3-amino-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine and (b) a suitable 4-chlorophenyl isocyanate or equivalent reagent capable of forming the urea bridge.

Specific Synthesis Methods

Isocyanate-Based Approach

The most direct and commonly employed method for synthesizing the target compound involves the reaction of the benzodiazepine amine with 4-chlorophenyl isocyanate. Based on the synthesis of analogous compounds, the reaction typically proceeds as follows:

  • 3-amino-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is dissolved in anhydrous methylene chloride or an equivalent aprotic solvent.
  • 4-chlorophenyl isocyanate is added dropwise at controlled temperature (usually 0-5°C) to minimize side reactions.
  • The reaction mixture is allowed to warm to room temperature and stirred for a defined period (typically 4-24 hours).
  • The progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The reaction proceeds through nucleophilic attack of the amine group on the electrophilic carbon of the isocyanate, forming the urea linkage. This method is particularly advantageous due to its direct approach and generally high yields (typically 75-85%).

Phosgene Derivative Method

An alternative approach involves a two-step procedure using phosgene derivatives:

  • 3-amino-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is treated with triphosgene or phosgene in the presence of a suitable base (typically triethylamine or diisopropylethylamine) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
  • This generates an intermediate isocyanate or carbamoyl chloride derivative of the benzodiazepine.
  • Subsequent reaction with 4-chloroaniline forms the desired urea linkage.

This approach is particularly useful when 4-chlorophenyl isocyanate is unavailable or when greater control over the reaction conditions is required.

Carbonyldiimidazole Coupling

A third approach employs carbonyldiimidazole (CDI) as a coupling agent:

  • 3-amino-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is reacted with CDI in an aprotic solvent (typically THF or DMF).
  • This forms an imidazolide intermediate.
  • Subsequent addition of 4-chloroaniline results in displacement of the imidazole group, forming the urea linkage.

This method is particularly advantageous due to the milder conditions and reduced toxicity compared to phosgene-based approaches.

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency and product purity. Based on data from related syntheses, the following solvents have been evaluated:

Solvent Advantages Disadvantages Typical Yield (%)
Dichloromethane Fast reaction kinetics, good solubility Environmental concerns 75-85
Tetrahydrofuran Good for temperature-sensitive reactions Peroxide formation risk 70-80
Toluene High boiling point for reflux conditions Lower yields with some substrates 65-75
Dimethylformamide Excellent solubility, high boiling point Difficult to remove completely 80-90

Dichloromethane generally provides an optimal balance of reaction kinetics and product purity for the isocyanate approach, particularly when controlled temperature conditions are required.

Temperature Control

Temperature management is critical for optimizing yield and minimizing side reactions:

  • Initial addition of isocyanate is typically performed at 0-5°C to control the exothermic reaction.
  • The reaction is generally allowed to warm to room temperature (20-25°C) for completion.
  • Higher temperatures (40-60°C) may be employed for less reactive substrates but can lead to increased side reactions.

Catalysis

While the primary reaction often proceeds without catalysis, certain catalysts can enhance reaction efficiency:

  • Tertiary amines such as triethylamine or 4-dimethylaminopyridine (DMAP) can accelerate isocyanate reactions.
  • Metal catalysts such as dibutyltin dilaurate have been employed for challenging substrates.
  • Lewis acids like titanium tetrachloride or zinc chloride can activate less reactive isocyanates.

Stereochemical Considerations

Chirality Management

The benzodiazepine scaffold contains a stereogenic center at position 3, introducing potential stereochemical complexity to the synthesis:

  • Racemic Synthesis: When starting with racemic 3-amino-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine, the resulting urea product will also be racemic.

  • Stereoselective Synthesis: For the production of enantiomerically pure compounds, several approaches have been documented:

    • Starting with resolved benzodiazepine amine
    • Chiral chromatographic resolution of the final product
    • Crystallization of diastereomeric salts

The (R)-enantiomer and (S)-enantiomer may exhibit different biological activities, making stereoselective synthesis particularly important for pharmacological applications.

Purification Techniques

Crystallization

Crystallization is often the preferred method for purifying the target compound:

  • The crude reaction mixture is typically concentrated and the residue is dissolved in a minimal amount of a warm solvent (e.g., ethanol, ethyl acetate, or acetone).
  • Slow cooling or addition of an antisolvent (e.g., hexane or petroleum ether) induces crystallization.
  • Multiple recrystallizations may be required to achieve high purity.

Chromatographic Purification

For more challenging purifications, chromatographic techniques are employed:

  • Column chromatography using silica gel with a gradient elution system (typically ethyl acetate/hexane or dichloromethane/methanol) is commonly used.
  • For analytical purposes or small-scale preparations, high-performance liquid chromatography (HPLC) may be employed.
  • Preparative thin-layer chromatography (TLC) can be useful for purifying small quantities.

Structural Confirmation

Spectroscopic Analysis

Confirmation of the successful synthesis typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR shows characteristic signals for the benzodiazepine core, N-methyl group, and aromatic protons.
    • ¹³C NMR confirms the presence of carbonyl carbons (urea and amide) and aromatic carbons.
  • Mass Spectrometry:

    • The molecular ion peak at m/z 418.9 confirms the molecular weight.
    • Fragmentation patterns can confirm structural features.
  • Infrared Spectroscopy:

    • Characteristic absorption bands for the urea (NH stretching at ~3300-3400 cm⁻¹ and C=O stretching at ~1650-1680 cm⁻¹) and amide functionalities.

X-ray Crystallography

For definitive structural confirmation, single-crystal X-ray diffraction analysis provides unambiguous determination of:

  • Bond lengths and angles
  • Absolute configuration of the stereocenter
  • Intramolecular and intermolecular interactions

Scale-Up Considerations

Laboratory Scale Production

For laboratory research quantities (typically 1-100 g), the isocyanate method offers the most straightforward approach due to:

  • Limited number of steps
  • Readily available reagents
  • Generally high yields
  • Simplified purification

Industrial Scale Adaptation

For larger scale production, several modifications are typically required:

  • Safety Considerations:

    • Replacement of phosgene or isocyanates with safer alternatives where possible
    • Continuous flow reactors to manage exothermic reactions
    • Improved ventilation and containment systems
  • Process Efficiency:

    • Optimization of reagent stoichiometry (typically 1.1-1.2 equivalents of isocyanate)
    • Solvent recycling systems
    • Continuous crystallization processes
  • Quality Control:

    • Inline analytical techniques for reaction monitoring
    • Automated purification systems
    • Regular sampling and testing protocols

Q & A

Q. What are the established synthetic routes for preparing this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzodiazepine core via cyclization of an appropriate precursor (e.g., condensation of an aminobenzophenone derivative with methylamine).
  • Step 2 : Introduction of the urea moiety by reacting the benzodiazepine intermediate with 4-chlorophenyl isocyanate under anhydrous conditions .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >90% purity .

Key reagents : Methylamine, 4-chlorophenyl isocyanate, and catalysts such as triethylamine.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and benzodiazepine carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the dihydro-1H-1,4-benzodiazepine ring conformation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological activity?

  • Enzyme Inhibition Assays : Target GABAA_A receptors using competitive binding assays with 3H^3H-flunitrazepam .
  • Cellular Viability Assays : MTT or resazurin-based assays in neuronal cell lines to assess cytotoxicity .

Advanced Questions

Q. How can researchers optimize regioselective substitutions on the benzodiazepine ring?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .
  • Catalytic Conditions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions; optimize temperature (60–80°C) and solvent (DMF/toluene) .
  • Challenges : Competing side reactions (e.g., over-oxidation) require strict inert atmospheres and stoichiometric control .

Q. What strategies resolve contradictions in receptor binding affinity data across assays?

  • Orthogonal Validation : Combine radioligand binding (e.g., 3H^3H-Ro15-4513) with electrophysiological patch-clamp studies to confirm GABAA_A modulation .
  • Control Experiments : Test for assay interference from DMSO (>0.1% v/v) or compound aggregation using dynamic light scattering .

Q. How can computational chemistry predict metabolic pathways or toxicity?

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism and potential hepatotoxic metabolites .
  • Docking Studies : Glide SP mode (Schrödinger Suite) models interactions with GABAA_A α1 subunits; validate with mutational analysis .

Q. What experimental design considerations are critical for in vivo efficacy studies?

  • Dosage : Dose-ranging studies (1–50 mg/kg, oral or i.p.) in rodent models (e.g., pentylenetetrazole-induced seizures) .
  • Randomization : Use block randomization to assign treatment groups, ensuring balanced baseline seizure thresholds .
  • Endpoint Selection : Measure latency to seizure onset and EEG spike frequency .

Q. How does the compound’s stability profile influence formulation development?

  • pH Stability : Hydrolysis of the urea group occurs at pH <3 or >10; use buffered formulations (pH 6–8) for oral delivery .
  • Oxidative Stability : Susceptible to light-induced degradation; store in amber vials under nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.